molecular formula C19H25N5O B2735330 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one CAS No. 923195-02-2

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one

Cat. No.: B2735330
CAS No.: 923195-02-2
M. Wt: 339.443
InChI Key: HVIRSKOUXRKSKN-UHFFFAOYSA-N
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Description

The compound 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one (CAS: 923195-28-2) features a piperazine core linked to a substituted pyrimidine ring and a phenylethanone moiety. Its molecular formula is C19H25N5O2, with a molecular weight of 355.43 g/mol . Structurally, the piperazine ring is substituted at the 1-position with a pyrimidine group bearing ethylamino (-NHCH2CH3) and methyl (-CH3) groups at the 4- and 6-positions, respectively.

Synthetic routes for analogous compounds (e.g., piperazine-pyrimidine derivatives) often involve nucleophilic substitution or coupling reactions. For example, describes the synthesis of similar piperazine derivatives using sulfonyl chlorides and triethylamine in refluxing ethylene dichloride .

Properties

IUPAC Name

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-3-20-17-13-15(2)21-19(22-17)24-11-9-23(10-12-24)18(25)14-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIRSKOUXRKSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

    Phenylacetylation: The phenylacetyl group can be introduced via acylation reactions using phenylacetyl chloride in the presence of a base such as triethylamine.

    Ethylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents (e.g., bromine, chlorine), bases (e.g., sodium hydroxide, potassium carbonate), and solvents (e.g., dichloromethane, acetonitrile).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It finds applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations

Core Heterocycle Diversity :

  • The target compound’s pyrimidine core (common in kinase inhibitors and antifolates) contrasts with benzothiazole () or sulfonyl derivatives (). Pyrimidines enable planar π-π interactions, while benzothiazoles introduce sulfur-based electronics .
  • Methanesulfonyl derivatives () exhibit reduced molecular weight (297.35 vs. 355.43) and increased polarity due to the sulfonyl group .

Substituent Effects: The ethylamino (-NHCH2CH3) and methyl (-CH3) groups on the pyrimidine may enhance solubility and H-bonding capacity compared to fluorinated or bulky substituents (e.g., ’s difluoromethylphenyl group) . Phenoxy vs.

Synthetic Accessibility :

  • High yields (>90%) for analogs () suggest efficient synthetic routes for the target compound, likely via nucleophilic substitution or coupling reactions .

Biological Implications: Pyrimidine derivatives are often explored for antimicrobial, anticancer, or CNS activity. The ethylamino group may act as a H-bond donor, enhancing target binding . Fluorinated analogs () could improve metabolic stability, while benzothiazoles () might enhance photophysical properties for imaging .

Biological Activity

The compound 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one , also known by its CAS number 923195-02-2, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N5OC_{19}H_{25}N_{5}O, with a molecular weight of 339.4 g/mol. The structure features a piperazine ring substituted with a pyrimidine moiety and a phenylethanone group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₅N₅O
Molecular Weight339.4 g/mol
CAS Number923195-02-2
IUPAC NameThis compound

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant serotonin (5-HT) reuptake inhibition . For instance, a related compound was found to effectively reduce immobility times in the forced swimming test (FST), a standard model for assessing antidepressant activity in rodents . This suggests that the compound may possess similar antidepressant properties.

The mechanism underlying the biological activity of this compound likely involves modulation of neurotransmitter systems, particularly serotonin pathways. The presence of the piperazine and pyrimidine structures may facilitate binding to serotonin receptors or transporters, enhancing serotonin availability in synaptic clefts .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of compounds related to this compound exhibit potent inhibition of serotonin reuptake. For example, certain derivatives showed IC50 values in the nanomolar range, indicating strong activity against serotonin transporters .

In Vivo Studies

In vivo studies using animal models have shown promising results. For instance, one study reported that a structurally similar compound significantly antagonized the p-chloroamphetamine-induced depletion of serotonin in the hypothalamus, thereby demonstrating neuroprotective effects .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles, including stability in human liver microsomes and good oral bioavailability.

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